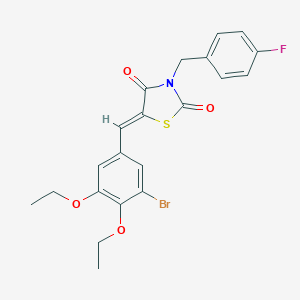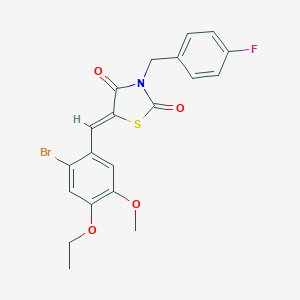![molecular formula C19H13BrFNO5S B302166 (4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)
(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid, commonly known as BFT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BFT is a thiazolidinedione derivative that has been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of BFT involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. Activation of PPARγ leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, which contributes to the anti-inflammatory properties of BFT. BFT has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which contributes to its anti-cancer properties.
Biochemical and Physiological Effects
BFT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). BFT has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
BFT has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for a wide range of applications. BFT has also been shown to be stable under a variety of conditions, making it suitable for long-term storage. However, BFT does have some limitations for use in lab experiments. It is relatively expensive compared to other compounds, which may limit its use in large-scale experiments. BFT also has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of future directions for the study of BFT. One area of research is the development of new anti-inflammatory drugs based on the structure of BFT. Another area of research is the development of new cancer treatments based on the anti-cancer properties of BFT. Further studies are also needed to better understand the mechanism of action of BFT and to identify potential side effects or limitations of its use.
Conclusion
In conclusion, BFT is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has anti-inflammatory and anti-cancer properties and has been shown to activate PPARγ, leading to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. BFT has a number of advantages for use in lab experiments, but also has some limitations. Further studies are needed to better understand the potential applications of BFT and to identify potential side effects or limitations of its use.
Synthesemethoden
The synthesis of BFT involves the reaction of 4-bromo-2-hydroxybenzoic acid with 4-fluorobenzylamine to form an intermediate, which is then reacted with thioacetic acid to form the final product. The synthesis has been optimized to improve the yield and purity of the product, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
BFT has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. BFT has also been shown to have anti-cancer properties, making it a potential candidate for the development of new cancer treatments.
Eigenschaften
Produktname |
(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid |
|---|---|
Molekularformel |
C19H13BrFNO5S |
Molekulargewicht |
466.3 g/mol |
IUPAC-Name |
2-[4-bromo-2-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C19H13BrFNO5S/c20-13-3-6-15(27-10-17(23)24)12(7-13)8-16-18(25)22(19(26)28-16)9-11-1-4-14(21)5-2-11/h1-8H,9-10H2,(H,23,24)/b16-8- |
InChI-Schlüssel |
PDWOSJBHBWAORO-PXNMLYILSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)F |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-({4-nitrobenzyl}oxy)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302083.png)
![N'-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302084.png)
![N'-[(E)-(2-bromo-4,5-diethoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302086.png)
![N'-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302088.png)
![N'-(3-chloro-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302089.png)
![N'-(3-bromo-4,5-diethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302091.png)
![N'-(3-bromo-5-ethoxy-4-methoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302092.png)
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302093.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302094.png)




